

Measuring autophagic flux in response to Auten-67 treatment.

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Compound of Interest

Compound Name: Auten-67

Cat. No.: B2962793

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Application Note & Protocols

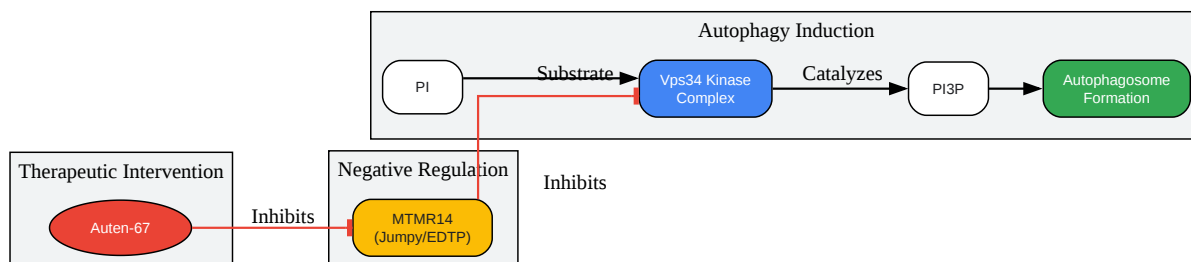
Audience: Researchers, scientists, and drug development professionals.

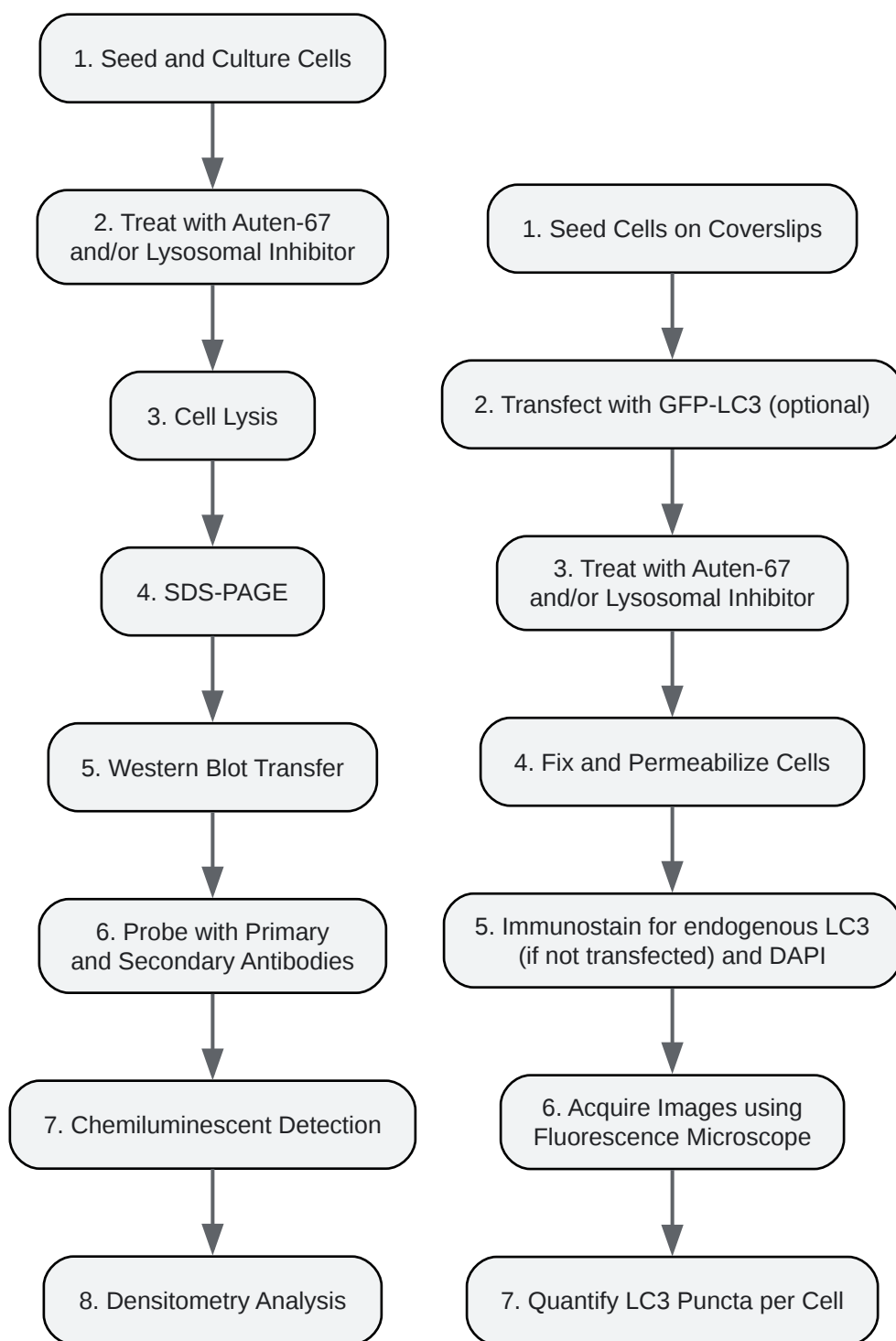
Introduction:

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] **Auten-67** is a small molecule enhancer of autophagy that has demonstrated neuroprotective and anti-aging effects.[1][2] It functions by inhibiting myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagosome formation.[1][3] This inhibition leads to an increase in autophagic flux, the dynamic process of autophagosome synthesis, fusion with lysosomes, and subsequent degradation of cargo. Accurate measurement of autophagic flux is crucial for evaluating the efficacy of autophagy-inducing compounds like **Auten-67**. This document provides detailed protocols for assessing the impact of **Auten-67** on autophagic flux in cultured mammalian cells.

Key Concepts & Signaling Pathway

Auten-67 enhances autophagy by targeting the Vps34 kinase complex, a critical component in the initiation of autophagosome formation. Specifically, **Auten-67** inhibits MTMR14, which normally antagonizes the Vps34 complex. By inhibiting this negative regulator, **Auten-67** promotes the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the recruitment of autophagy-related proteins and the formation of the isolation membrane (phagophore). This leads to an overall increase in the rate of autophagosome formation and subsequent degradation of cellular components.





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References

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- 3. AUTEN-67, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
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